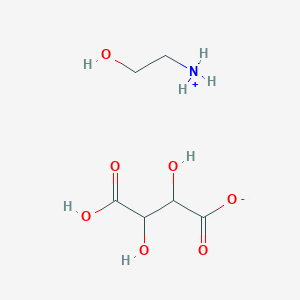
(2-Hydroxyethyl)ammonium hydrogen tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium hydrogen tartrate, also known as HET, is a chemical compound that has been widely used in scientific research due to its unique properties. HET is a white crystalline powder that is highly soluble in water and has a molecular weight of 197.17 g/mol.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate is not well understood. However, it is believed that (2-Hydroxyethyl)ammonium hydrogen tartrate acts as a chiral agent by forming a complex with the target molecule, which allows for the separation of enantiomers. (2-Hydroxyethyl)ammonium hydrogen tartrate also acts as a pH buffer by maintaining a stable pH level during enzymatic reactions. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can stabilize proteins and enzymes by preventing denaturation and aggregation.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. (2-Hydroxyethyl)ammonium hydrogen tartrate has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have neuroprotective properties, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Hydroxyethyl)ammonium hydrogen tartrate has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized. (2-Hydroxyethyl)ammonium hydrogen tartrate is also a chiral agent that can be used for the separation of enantiomers. However, there are also limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments. (2-Hydroxyethyl)ammonium hydrogen tartrate can interfere with some enzymatic reactions and can also affect the activity of some proteins. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can be expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the research of (2-Hydroxyethyl)ammonium hydrogen tartrate. One potential direction is the development of new synthesis methods for (2-Hydroxyethyl)ammonium hydrogen tartrate that are more efficient and cost-effective. Another direction is the investigation of (2-Hydroxyethyl)ammonium hydrogen tartrate's potential as a drug delivery agent. (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to be a stable and highly soluble compound, which makes it a potential candidate for drug delivery. Additionally, further research is needed to understand the mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate and its potential applications in various fields of research.
Conclusion:
In conclusion, (2-Hydroxyethyl)ammonium hydrogen tartrate is a chemical compound that has been widely used in scientific research due to its unique properties. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. It has various biochemical and physiological effects and has potential applications in drug delivery. While there are limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments, further research is needed to understand its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of (2-Hydroxyethyl)ammonium hydrogen tartrate involves the reaction of L-(+)-tartaric acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction yields (2-Hydroxyethyl)ammonium hydrogen tartrate as a white crystalline powder with a high purity level. The synthesis method of (2-Hydroxyethyl)ammonium hydrogen tartrate is simple and efficient, making it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium hydrogen tartrate has been widely used in scientific research due to its unique properties. It can act as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used in various fields of research, including biochemistry, biotechnology, and pharmaceuticals. It has been used as a reagent for the synthesis of chiral compounds, as a pH buffer in enzymatic reactions, and as a stabilizer for proteins and enzymes.
Propiedades
Número CAS |
17598-15-1 |
|---|---|
Nombre del producto |
(2-Hydroxyethyl)ammonium hydrogen tartrate |
Fórmula molecular |
C6H13NO7 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-hydroxyethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NO/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
Clave InChI |
RIAWEWHXZJUMCO-UHFFFAOYSA-N |
SMILES |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Otros números CAS |
17598-15-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





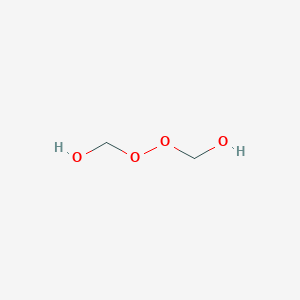
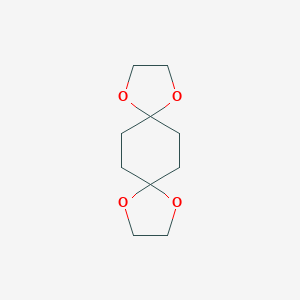
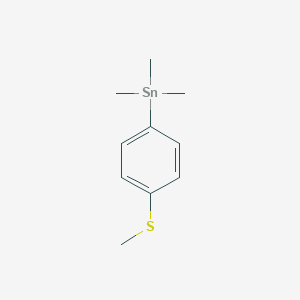
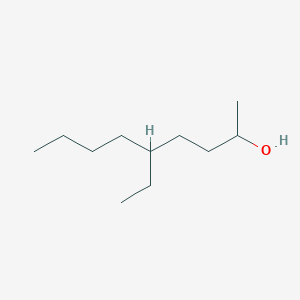

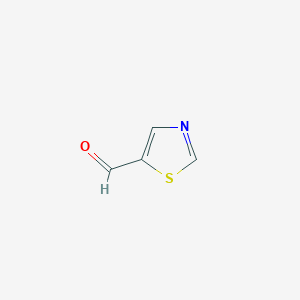
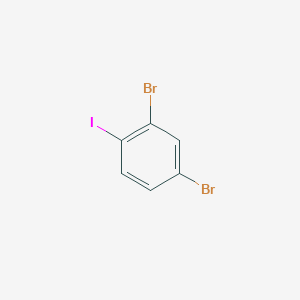
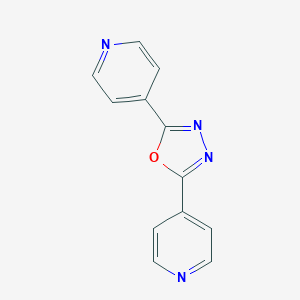
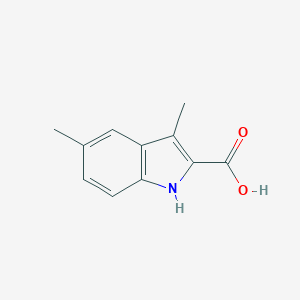
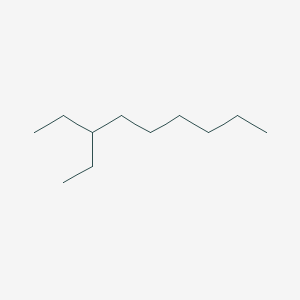
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
